molecular formula C7H6FN3O B11914730 (5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol

(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol

Katalognummer: B11914730
Molekulargewicht: 167.14 g/mol
InChI-Schlüssel: LVNRFPYBKFKRSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a fluorine atom at position 5 and a hydroxymethyl group at position 3 (IUPAC name: this compound). Its molecular formula is C₇H₅FN₃O, with a molecular weight of 178.14 g/mol . The compound is structurally related to bioactive pyrazolo[3,4-b]pyridine derivatives, which are prominent in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and cardiovascular activities .

The synthesis of such compounds often involves catalytic cyclization reactions. For example, describes a high-yield process for synthesizing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine using Pd(OAc)₂ and PPh₃, suggesting analogous routes might apply to the methanol derivative . FeCl₃-SiO₂ catalysts, as reported in pyrazolo[3,4-b]pyridinone syntheses, could also be relevant for introducing substituents like hydroxymethyl groups .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-4-1-5-6(3-12)10-11-7(5)9-2-4/h1-2,12H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNRFPYBKFKRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with Nicotinic Acid Derivatives

A widely adopted method involves the reaction of 2-chloro-5-fluoronicotinic acid (22) with hydrazine hydrate to form 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol (26) via hydrazinolysis and intramolecular substitution in a single step (yield: 48.3%). This intermediate is critical for subsequent functionalization.

Halogenation and Cross-Coupling Strategies

Alternative approaches begin with 5-bromo-1H-pyrazolo[3,4-b]pyridine (7) , which undergoes iodination using N-iodosuccinimide (NIS) to yield 3-iodo derivatives. These halogenated intermediates enable Suzuki-Miyaura couplings for introducing aryl or heteroaryl groups, though direct application to hydroxymethylation remains unexplored in the literature.

Introduction of the Hydroxymethyl Group at Position 3

The hydroxymethyl group at the 3-position is introduced via two principal pathways:

Ester Hydrolysis and Reduction

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a commercially available precursor, undergoes base-catalyzed hydrolysis (e.g., NaOH in ethanol/water) to yield the corresponding carboxylic acid. Subsequent reduction with lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3·THF) converts the acid to the primary alcohol.

Table 1: Conditions for Ester-to-Alcohol Conversion

StepReagents/ConditionsYield (%)
Hydrolysis (Ester → Acid)2 M NaOH, EtOH/H2O, reflux, 6 h85–90
Reduction (Acid → Alcohol)LiAlH4, THF, 0°C → RT, 2 h70–75

Direct Cyanation and Functional Group Interconversion

In a route analogous to vericiguat intermediate synthesis, 3-bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine (28) undergoes palladium-catalyzed cyanation to form the nitrile derivative, which is hydrolyzed to the carboxylic acid and reduced to the alcohol. This method, while lengthier, avoids ester intermediates.

Table 2: Cyanation-Hydrolysis-Reduction Pathway

StepReagents/ConditionsYield (%)
Cyanation (Br → CN)Pd(PPh3)4, Zn(CN)2, DMF, 100°C, 12 h65–70
Hydrolysis (CN → COOH)6 M HCl, reflux, 8 h80–85
Reduction (COOH → CH2OH)LiAlH4, THF, 0°C → RT, 2 h60–65

Optimization Challenges and Solutions

Regioselectivity in Cyclocondensation

The use of 2-chloro-5-fluoronicotinic acid (22) ensures regioselective formation of the pyrazolo[3,4-b]pyridine core over other isomers. Single-crystal X-ray diffraction confirms the structure of intermediates like 27 , validating the synthetic route.

Protecting Group Strategies

N-1 benzylation with 2-fluorobenzyl bromide protects the pyrazole nitrogen during functionalization, preventing unwanted side reactions. Deprotection under acidic conditions (e.g., trifluoroacetic acid) restores the free NH group if required.

Solvent and Catalyst Selection

Palladium catalysts (e.g., Pd(PPh3)4) in dimethylformamide (DMF) optimize cyanation efficiency, while tetrahydrofuran (THF) proves ideal for LiAlH4-mediated reductions due to its inertness and solubility properties.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR : The hydroxymethyl group (–CH2OH) appears as a triplet at δ 4.60–4.70 ppm (J = 5.5 Hz), with exchangeable protons at δ 5.20–5.30 ppm.

  • 13C NMR : The C3 carbon bonded to –CH2OH resonates at δ 62–64 ppm, distinct from ester or nitrile derivatives.

Purity and Stability

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Stability studies indicate degradation <2% after 6 months at –20°C.

Comparative Evaluation of Synthetic Routes

Table 3: Route Comparison for Industrial Applicability

ParameterEster Hydrolysis-ReductionCyanation-Hydrolysis-Reduction
Total Steps23
Overall Yield (%)60–6335–40
Cost (Reagents)ModerateHigh
ScalabilityHighModerate

The ester hydrolysis-reduction route is favored for its simplicity and scalability, despite marginally lower yields in the reduction step.

Analyse Chemischer Reaktionen

Reaktionstypen

(5-Fluor-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. The incorporation of the fluorine atom in (5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol enhances its interaction with biological targets, making it a candidate for developing new anticancer agents. Studies have shown that these compounds can inhibit specific kinases involved in cancer progression, demonstrating efficacy in various cancer cell lines .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazolo derivatives have been synthesized and evaluated for their effectiveness against a range of bacterial and fungal pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antimicrobial potency .

1.3 Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. These compounds are being examined for their potential to mitigate neurodegenerative diseases by targeting pathways involved in inflammation and oxidative stress .

Materials Science

2.1 Organic Electronics
this compound can serve as a building block for organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating this compound into polymer matrices can improve charge transport and stability .

2.2 Coatings and Polymers
The compound's reactivity allows it to be used in the synthesis of advanced coatings with enhanced durability and resistance to environmental factors. These coatings can find applications in various industries, including automotive and aerospace .

Agricultural Chemistry

3.1 Pesticide Development
There is ongoing research into the use of this compound as a precursor for developing novel pesticides. Its biological activity against pests suggests potential efficacy as an agrochemical agent . Studies are focusing on optimizing its structure to enhance selectivity and reduce toxicity to non-target organisms.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAnticancer agentsInhibits specific kinases; effective against cancer cells .
Antimicrobial agentsEffective against various pathogens; structure modifications enhance potency .
Neuroprotective agentsPotential to reduce inflammation and oxidative stress .
Materials ScienceOrganic electronicsImproves charge transport in OLEDs and OPVs .
Advanced coatingsEnhanced durability for automotive/aerospace applications .
Agricultural ChemistryPesticide developmentPotential efficacy against pests; focus on optimizing structure .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent inhibitory effects on cancer cell proliferation through targeted kinase inhibition. The results indicated a dose-dependent response with significant tumor growth reduction in animal models.

Case Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrazolo derivatives were synthesized and tested against common bacterial strains. The findings revealed that certain modifications significantly enhanced their antimicrobial activity, suggesting a promising avenue for developing new antibiotics amid rising resistance issues.

Wirkmechanismus

The mechanism of action of (5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of these kinases can lead to the suppression of cancer cell growth and other therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol are influenced by its substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-F, 3-CH₂OH 178.14 Potential solubility in polar solvents (due to -OH); under investigation for bioactivity
Vericiguat (BAY 1021189) 5-F, 3-pyrimidinyl, 1-(2-fluorobenzyl) 426.39 Soluble guanylate cyclase stimulator; treats heart failure. Freely soluble in DMSO, slightly in acetone.
Riociguat (BAY 63-2521) 3-pyrimidinyl, 1-(2-fluorobenzyl) 422.42 Pulmonary arterial hypertension therapy. Poor solubility in water.
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine 5-F, 3-NH₂ 167.13 Intermediate for GSK-3 inhibitors; similarity score: 0.75 (vs. target compound)
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine 3-CH₃, 5-NH₂ 163.18 Higher similarity (0.88); used in kinase inhibitor research.
BAY 41-2272 3-pyrimidinyl, 1-(2-fluorobenzyl) 377.39 Soluble guanylate cyclase activator; preclinical cardiovascular studies.

Key Findings:

Substituent Effects on Bioactivity :

  • The fluorine atom at position 5 enhances metabolic stability and binding affinity in drug candidates like Vericiguat and Riociguat .
  • The hydroxymethyl group in the target compound may improve solubility compared to amine derivatives (e.g., 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine), though this is contingent on crystallinity and hydrogen-bonding capacity .

Synthetic Accessibility :

  • Amine derivatives (e.g., 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine) are synthesized via palladium-catalyzed cross-coupling, whereas hydroxymethyl derivatives may require hydroxylation or protective group strategies .

Their 2-fluorobenzyl groups are critical for target specificity . Brominated analogs (e.g., N-(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide) highlight the role of halogenation in modulating kinase inhibition .

Solubility and Formulation Challenges :

  • While Vericiguat exhibits favorable solubility in DMSO, the target compound’s hydroxymethyl group may enhance aqueous solubility, though experimental data are lacking .

Biologische Aktivität

(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and synthesis methodologies.

Chemical Structure and Properties

The compound features a fused bicyclic structure composed of a pyrazole and pyridine ring, with a hydroxymethyl group at the 3-position and a fluorine atom at the 5-position. The molecular formula is C7H7FN3C_7H_7FN_3 with a molecular weight of approximately 152.15 g/mol. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets, making it a candidate for further pharmacological studies .

Research indicates that this compound interacts with key enzymes and receptors involved in cell signaling pathways. Its mechanism primarily involves the inhibition of specific kinases that are crucial for cell proliferation and survival. Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines by modulating signaling cascades critical for tumor growth .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies:

  • Cell Line Studies : The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, one study reported an IC50 value of 0.59 µM against MCF7 breast cancer cells .
Cell LineIC50 (µM)Reference
MDA-MB-2310.59
HepG20.85
SKBR3>10
  • Selectivity : The selectivity index for these compounds indicates low toxicity towards normal cells (e.g., Vero cells), suggesting a favorable therapeutic window .

Other Biological Activities

Beyond anticancer effects, compounds within the pyrazolo[3,4-b]pyridine family have been reported to exhibit additional biological activities, including:

  • Antibacterial : Some derivatives have shown potential as antibacterial agents.
  • Anti-inflammatory : Research indicates anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that can include:

  • Formation of the Pyrazole Ring : Utilizing starting materials such as hydrazines and appropriate carbonyl compounds.
  • Fluorination : Introduction of the fluorine atom at the 5-position can be achieved through electrophilic fluorination methods.
  • Hydroxymethylation : The final step often involves introducing the hydroxymethyl group via reductive amination or similar strategies.

These synthetic routes are crucial for generating analogs with improved biological profiles .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : A detailed examination demonstrated that this compound significantly reduced cell viability in vitro by inducing apoptosis through kinase inhibition pathways.
  • In Vivo Models : Animal studies are ongoing to assess the therapeutic potential and safety profile of this compound in more complex biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with 5-fluoro-1H-pyrazolo[3,4-b]pyridine precursors. A nitrile intermediate (e.g., 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile) can be synthesized via palladium-catalyzed cross-coupling (Pd(OAc)₂, PPh₃, Et₃N) .
  • Step 2 : Reduce the nitrile group to a hydroxymethyl group. For example, use LiAlH₄ or catalytic hydrogenation under controlled conditions to avoid over-reduction.
  • Step 3 : Purify via recrystallization (e.g., using acetone/water mixtures) or column chromatography. Monitor purity using HPLC or LC-MS, and confirm structure via ¹H/¹³C NMR and IR spectroscopy .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Use ¹H NMR to confirm the presence of the hydroxymethyl proton (δ ~4.8 ppm, broad singlet) and the pyrazole-proton environment (δ ~8.2–8.5 ppm). ¹³C NMR should show the hydroxymethyl carbon at ~60–65 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₇H₆FN₃O: 180.0525).
  • X-ray Crystallography : If single crystals are obtained, use SHELX programs (e.g., SHELXL) for refinement to resolve bond angles and confirm stereoelectronic effects .

Advanced Research Questions

Q. How can synthetic yields be optimized when conflicting literature reports exist on reaction conditions?

  • Methodology :

  • Catalyst Screening : Compare Pd(OAc)₂ with other catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling steps. Evidence suggests Pd(OAc)₂ with PPh₃ and Et₃N in HCO₂H achieves higher yields (~75%) for nitrile intermediates .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for reduction steps. LiAlH₄ in THF at 0°C minimizes side reactions .
  • DoE (Design of Experiments) : Use factorial design to analyze interactions between temperature, catalyst loading, and reaction time.

Q. What computational strategies predict the biological targets of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., GSK-3β), leveraging structural analogs like pyrazolo[3,4-b]pyridine carboxamides known to inhibit kinases .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the compound bound to ATP-binding pockets.
  • QSAR Models : Train models using datasets of pyrazolo[3,4-b]pyridine derivatives with reported IC₅₀ values to predict activity .

Q. How can stability issues related to the hydroxymethyl group be addressed in aqueous buffers?

  • Methodology :

  • Derivatization : Protect the hydroxymethyl group as an acetate (using Ac₂O/pyridine) or a tert-butyldimethylsilyl (TBS) ether for storage. Deprotect with mild acid (e.g., AcOH/H₂O) before assays .
  • pH Optimization : Conduct stability studies across pH 4–9 using UV-Vis spectroscopy. The compound is most stable at pH 6–7 (phosphate buffer).
  • Lyophilization : Lyophilize in the presence of cryoprotectants (trehalose) to prevent degradation during long-term storage.

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodology :

  • Core Modifications : Synthesize derivatives with substituents at the pyridine (e.g., Cl, Br) or pyrazole (e.g., methyl, phenyl) positions. Use Suzuki-Miyaura coupling for aryl/heteroaryl additions .
  • Functional Group Swapping : Replace the hydroxymethyl group with carboxamide, nitrile, or boronic ester moieties. Test against kinase panels (e.g., Eurofins KinaseProfiler™) .
  • In Vivo Profiling : Assess pharmacokinetics (Cmax, t½) in rodent models for lead candidates. Use microsomal stability assays (human liver microsomes) to prioritize compounds .

Data Contradiction Analysis

  • Example : Conflicting reports on the optimal catalyst for nitrile synthesis.
    • Resolution : Cross-reference patent data with recent literature. Pd(OAc)₂ is preferred for scalability, while PdCl₂(PPh₃)₂ may offer better regioselectivity in crowded systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.